2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide
Overview
Description
“2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide” is a chemical compound with a complex structure. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring in this compound is substituted with a chloro group and a trifluoromethyl group .
Synthesis Analysis
The synthesis of this compound involves several steps and requires careful control of reaction conditions . The starting material is often a halogenated pyridine derivative . The synthesis process may involve reactions such as nucleophilic substitution, reduction, and thiolation .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a thioamide group . The spatial configuration of the carbon atoms connected to these groups plays an important role in the properties of the compound .Chemical Reactions Analysis
This compound can participate in various chemical reactions due to the presence of reactive groups such as the halogen atom and the trifluoromethyl group . These groups can undergo reactions such as nucleophilic substitution, reduction, and addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 230.5±35.0 °C and a predicted density of 1.364±0.06 g/cm3 . It is a crystalline powder with a light yellow color .Scientific Research Applications
Chemical Synthesis and Structural Characterization
Novel Interaction Products and Structural Analysis : A study focused on the synthesis, spectroscopic, and structural characterization of interaction products related to 5-trifluoromethyl-pyridine-2-thione with iodine. This research provides insights into the structural aspects and potential reactivity of compounds similar to 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide (Chernov'yants et al., 2011).
Halogen Exchange and Electrophilic Substitutions : Another study explored site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, demonstrating the chemical versatility and potential routes for modifying similar compounds (Mongin et al., 1998).
Applications in Pharmaceuticals and Agrochemicals
- Intermediates in Pharmaceuticals and Agrochemicals : Research summarized the synthetic methods for 2-chloro-5-trifluromethyl pyridine and its application as intermediates in pharmaceuticals and agrochemicals, particularly herbicides. This paper hints at the broad applicability of related compounds in various industries (Zheng-xiong, 2004).
Material Science and Polymer Chemistry
- Polyamide-Imides Bearing Ether, Sulfur, and Trifluoromethyl Linkages : A study on the preparation and properties of new ortho-linked polyamide-imides containing ether, sulfur, and trifluoromethyl linkages provides insights into the potential use of related compounds in creating advanced materials with unique properties, such as outstanding solubility and thermal stability (Shockravi et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2S2/c9-5-1-4(8(10,11)12)2-14-7(5)16-3-6(13)15/h1-2H,3H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLUDBINFCZACC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCC(=S)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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